molecular formula C11H19Br B8530978 1-Bromo-3,6,7-trimethylocta-2,6-diene CAS No. 51079-33-5

1-Bromo-3,6,7-trimethylocta-2,6-diene

Cat. No.: B8530978
CAS No.: 51079-33-5
M. Wt: 231.17 g/mol
InChI Key: XUPIFLRDNWPXDR-UHFFFAOYSA-N
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Description

Significance of Branched and Halogenated Diene Systems in Modern Organic Synthesis

Branched and halogenated diene systems are of considerable interest to synthetic chemists due to their versatility. Dienes are valued for their abundance, ease of preparation, and unique properties, which are crucial for synthesizing complex, bioactive molecules. nih.gov The presence of alkyl branches (substituents) can influence the stereochemistry and regioselectivity of reactions, while halogens like bromine can serve as a handle for further chemical transformations. Halogenated compounds are instrumental in various synthetic reactions, including the formation of carbon-carbon bonds through cross-coupling reactions. The combination of a diene's inherent reactivity with the functional versatility of a bromine atom makes these molecules powerful intermediates in the synthesis of natural products and other complex organic structures. nih.gov

General Overview of Diene Reactivity and Stereoelectronic Properties

The reactivity of a diene is fundamentally dictated by the relative positions of its two double bonds. Dienes are broadly classified into three categories:

Conjugated Dienes: The double bonds are separated by a single bond. This arrangement allows for the delocalization of pi electrons across the system, resulting in enhanced stability. chemistrysteps.com Conjugated dienes famously participate in pericyclic reactions like the Diels-Alder reaction. chemistrysteps.com

Isolated (or Unconjugated) Dienes: The double bonds are separated by two or more single bonds. wikipedia.orgstudy.com In these systems, the double bonds react independently of one another, with their chemical behavior closely resembling that of simple alkenes. chemistrysteps.com

Cumulated Dienes (Allenes): The double bonds share a common carbon atom.

The stereoelectronic properties of dienes, such as the ability of conjugated systems to adopt specific s-cis or s-trans conformations, are critical in determining their reaction pathways. chemistrysteps.com For instance, the Diels-Alder reaction requires the diene to be in the s-cis conformation. libretexts.org Electron-donating or withdrawing groups attached to the diene system can further modify its electronic properties and, consequently, its reactivity. chemistrysteps.com

Contextualizing 1-Bromo-3,6,7-trimethylocta-2,6-diene within Current Research Paradigms

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structure allows for informed speculation on its potential role in synthetic chemistry. It is a highly substituted, halogenated, isolated diene. The bromine atom at position 1 suggests its potential as an electrophilic center or as a precursor for organometallic reagents.

A closely related and well-documented compound is 1-Bromo-3,7-dimethylocta-2,6-diene, commonly known as geranyl bromide. nih.govcymitquimica.com This compound is a monoterpene bromide and serves as a key intermediate in the synthesis of other terpenes and complex natural products. By analogy, this compound could be explored for similar applications, with the additional methyl group at position 6 potentially being used to fine-tune steric and electronic properties for specific synthetic targets. Its architecture makes it a candidate for investigating intramolecular reactions, such as ring-closing metathesis, or for the selective functionalization of its two electronically distinct double bonds.

Chemical Data for this compound

PropertyValue
Molecular Formula C₁₁H₁₉Br
Molecular Weight 231.17 g/mol
Structure Isolated Diene
Key Features Allylic Bromide, Trisubstituted Double Bond, Tetrasubstituted Double Bond

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51079-33-5

Molecular Formula

C11H19Br

Molecular Weight

231.17 g/mol

IUPAC Name

1-bromo-3,6,7-trimethylocta-2,6-diene

InChI

InChI=1S/C11H19Br/c1-9(2)11(4)6-5-10(3)7-8-12/h7H,5-6,8H2,1-4H3

InChI Key

XUPIFLRDNWPXDR-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)CCC(=CCBr)C)C

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 3,6,7 Trimethylocta 2,6 Diene and Analogous Systems

Strategies for the Construction of Branched Octadiene Skeletons

The assembly of the core carbon skeleton is the foundational step in the synthesis of 1-Bromo-3,6,7-trimethylocta-2,6-diene. This involves the formation of a branched eight-carbon chain with specific methyl substitutions.

Approaches to 3,6,7-trimethyloctadiene Frameworks

The construction of highly branched acyclic carbon frameworks, such as the 3,6,7-trimethyloctadiene skeleton, often relies on powerful carbon-carbon bond-forming reactions. One prevalent strategy involves the coupling of smaller, functionalized building blocks. For instance, organometallic reagents, such as Grignard or organolithium species, can be coupled with appropriate electrophiles to assemble the desired carbon chain.

A diversity-oriented synthesis (DOS) approach can also be employed to generate skeletal diversity. cam.ac.uk This strategy utilizes a common starting material that can undergo a variety of complexity-generating reactions to produce a range of molecular scaffolds. cam.ac.uk For the 3,6,7-trimethyloctadiene framework, a branching synthetic strategy could be envisioned where key fragments are joined in a convergent manner. cam.ac.uk

Furthermore, skeletal modification strategies offer an alternative route. For example, the ring-opening of cyclic precursors, such as substituted pyrrolidines, can lead to the formation of linear diene systems through a process of N-atom removal and deconstruction. nih.gov While not a direct construction method, this approach highlights the innovative ways in which complex acyclic skeletons can be accessed from readily available cyclic systems. nih.gov

Regioselective Formation of 2,6-Diene Unsaturation

Establishing the double bonds at the C2 and C6 positions with high regioselectivity is a critical challenge. Various modern synthetic methods have been developed for the stereoselective construction of dienes. mdpi.comnih.gov Transition metal-catalyzed cross-coupling reactions are particularly powerful for this purpose. nih.govnih.gov For instance, palladium-catalyzed reactions, such as the Heck, Suzuki, and Stille couplings, allow for the precise formation of carbon-carbon double bonds. mdpi.commdpi.com

A catalytic dienylation that is highly regio- and stereoselective for both C=C bonds has been reported, offering a practical and scalable approach. nih.gov This method often involves the regioselective base-induced ring opening of readily available sulfolenes, followed by a stereoselective palladium-catalyzed cross-coupling. nih.gov Such a strategy could be adapted to introduce the 2,6-diene motif into the pre-assembled carbon skeleton.

Visible-light-driven regioselective carbocarboxylation of 1,3-dienes with organic halides and CO2 also presents a novel method for producing complex β,γ-unsaturated carboxylic acids, which could serve as precursors to the desired diene system. rsc.org

Incorporation of Bromine Substituents at the Primary Carbon (C1)

With the carbon skeleton and diene functionality in place, the next crucial step is the introduction of a bromine atom at the terminal C1 position.

Terminal Bromination Techniques

The direct bromination of dienes can be complex, often leading to a mixture of 1,2- and 1,4-addition products. youtube.comlibretexts.orgjove.com The electrophilic addition of bromine (Br2) or hydrobromic acid (HBr) to a conjugated diene system typically proceeds through an allylic carbocation intermediate, which can be attacked by the bromide ion at two different positions. libretexts.orgyoutube.com The ratio of these products can be influenced by reaction conditions such as temperature, with lower temperatures often favoring the kinetic 1,2-addition product and higher temperatures favoring the thermodynamic 1,4-addition product. youtube.comchemtube3d.com

For the specific case of this compound, where the bromine is at the C1 position adjacent to a double bond, a more controlled method would be required to avoid unwanted side reactions. One potential approach is the radical bromination of an appropriate precursor using a reagent like N-bromosuccinimide (NBS), which is known for its selectivity in allylic and benzylic brominations.

Alternatively, the synthesis could proceed through an alcohol precursor at the C1 position, which can then be converted to the corresponding bromide using standard reagents such as phosphorus tribromide (PBr3) or triphenylphosphine (B44618) and carbon tetrabromide (PPh3/CBr4). This two-step approach often provides better control over the regioselectivity of bromination.

Halogen-Metal Exchange Strategies for Bromo-Dienes

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic product. wikipedia.org This reaction is particularly useful for preparing organolithium and Grignard reagents from organobromides. wikipedia.orgnih.gov In the context of synthesizing bromo-dienes, a halogen-metal exchange reaction could be employed in a retrosynthetic sense. For example, a diene could be functionalized with a different halogen, such as iodine, at the C1 position. This iodo-diene could then undergo a halogen-metal exchange with an organolithium reagent, followed by quenching with a bromine source to install the desired bromine atom.

This strategy offers a high degree of functional group tolerance and can be performed under non-cryogenic conditions by using a combination of reagents like isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi). nih.govnih.gov The use of i-PrMgCl can lead to higher thermodynamic stability of the resulting arylmagnesium intermediate and prevent unwanted side reactions. organic-chemistry.org

Stereoselective and Diastereoselective Synthesis of Complex Dienes

The presence of multiple stereocenters and the geometric isomerism of the double bonds in molecules like this compound necessitate the use of stereoselective synthetic methods. The stereoselective construction of 1,3-dienes has been a major focus of research, with transition-metal-catalyzed cross-coupling reactions being a prominent approach. mdpi.com These reactions often utilize pre-functionalized alkenyl partners of defined stereochemistry to ensure the stereochemical integrity of the final product. mdpi.com

Other powerful methods for stereoselective diene synthesis include olefination reactions, olefin metathesis, and rearrangements of enynes, alkynes, or allenes. mdpi.com The choice of catalyst and reaction conditions plays a crucial role in controlling the stereochemical outcome. numberanalytics.com For instance, the use of chiral catalysts can induce asymmetry and lead to the formation of a single enantiomer or diastereomer. numberanalytics.com

Control over Double Bond Geometry (E/Z Isomerism)

The precise control of double bond geometry is a cornerstone of modern organic synthesis, as the E/Z configuration of a diene profoundly influences its physical, chemical, and biological properties. Achieving stereocontrol in the synthesis of dienes, including systems analogous to this compound, is a significant challenge.

Recent advancements have demonstrated that the E/Z stereochemistry of 1,3-dienes can be selectively manipulated. For instance, a dinuclear Palladium(I) complex has been shown to mediate the selective isomerization of thermodynamically stable E-1,3-dienes to their less stable Z-isomers without the need for photoirradiation. nih.govdntb.gov.ua This process involves the kinetic trapping of the Z-isomer through a series of dinuclear elementary steps, with the necessary chemical energy supplied by a coupled exergonic reaction. nih.gov This method has been successfully applied to various 1,3-dienes featuring an ester group, achieving the desired Z-isomer in yields of 71-83%. nih.gov

Modified Wittig reactions also offer a pathway to stereocontrolled diene synthesis. By replacing the traditional aldehyde with N-sulfonyl imines, which have different electronic and steric profiles, the stereochemical outcome can be directed. The use of p-tolyl-activated imines typically yields (E,E)-1,3-dienes, while employing 2,6-dichlorobenzenesulfonyl-activated imines leads to the exclusive formation of (Z,E)-1,3-dienes. nih.gov

Furthermore, photochemical methods can be employed to control isomerism. The Z-isomer of 1,3-dibromo-2-methoxypropene can be converted almost quantitatively to the E-isomer via UV irradiation. researchgate.net This highlights the utility of external stimuli in directing the stereochemical outcome of diene systems.

Table 1: Methods for Stereoselective Diene Synthesis

Method Reagents/Catalyst Outcome Ref
Isomerization Dinuclear Pd(I) complex Selective E to Z isomerization nih.gov
Modified Wittig N-sulfonyl imines (E,E) or (Z,E) dienes nih.gov

Enantioselective Methodologies for Chiral Centers in Branched Dienes

The synthesis of chiral branched dienes, which possess one or more stereogenic centers, requires sophisticated enantioselective methodologies. These methods are crucial for producing enantiomerically pure compounds for applications in pharmaceuticals and materials science.

Nickel-catalyzed reactions have emerged as a powerful tool for the asymmetric synthesis of chiral 1,5-dienes that feature quaternary stereocenters. One such method involves a nickel-promoted reductive homoallylic coupling, which demonstrates a high preference for the formation of branched regioisomers (rr >20:1) and delivers products with enantiomeric ratios up to 94:6. bohrium.com In this system, zinc plays a dual role, generating both electrophilic and nucleophilic Ni(II)-allyl intermediates. bohrium.com

Ruthenium catalysis also provides a route to chiral dienes. A chiral ruthenium(0) complex, [Ru(η⁶-naphthalene)(η⁴-Ph2-bhd*)], catalyzes the cross-dimerization of 1-boryl-4-alkylbutadiene with alkenes to produce chiral borylated skipped dienes. This reaction proceeds with high enantiomeric excess, typically between 96% and 99% ee. researchgate.net

Furthermore, catalytic enantioselective processes can be used to generate chiral dienes that themselves act as ligands in subsequent asymmetric transformations. For example, a highly enantioselective Diels-Alder reaction can produce chiral bridged dienes. nih.govnih.gov When coordinated to Rhodium(I), these dienes can catalyze the enantioselective addition of aryl or vinyl groups to α,β-unsaturated ketones, demonstrating a valuable catalytic cascade. nih.govnih.gov

Transition Metal-Catalyzed Approaches to Diene Synthesis

Transition metal catalysis is a dominant strategy for the synthesis of dienes, offering high efficiency, selectivity, and functional group tolerance. Palladium and nickel catalysts are particularly prominent in this area.

Palladium-Catalyzed Dehydrogenation for Diene Formation

Palladium-catalyzed aerobic dehydrogenation has been developed as a direct method for forming conjugated dienes from γ,δ-olefinic acids and amides. rsc.org This Pd(II)-catalyzed process operates under an oxygen atmosphere and effectively dehydrogenates substrates that are otherwise difficult to transform, providing good to excellent yields of a wide range of conjugated dienamides and dienoic acids. rsc.org Similarly, a palladium(II) catalyst system is effective for the aerobic dehydrogenation of substituted cyclohexenes to the corresponding arene derivatives, a transformation that showcases the power of this method in aromatization reactions. nih.gov The mechanism is thought to involve the activation of an allylic C-H bond by Pd(II), followed by β-hydrogen elimination from the resulting Pd(II)-allyl intermediate. nih.gov

Nickel-Catalyzed Kumada Vinylation for Conjugated Diene Synthesis

The nickel-catalyzed Kumada cross-coupling reaction between vinyl Grignard reagents and vinyl phosphates is a general and effective method for preparing 2-substituted 1,3-dienes. researchgate.netcolab.wsacs.orgfigshare.comunige.ch This approach is notable for its operational simplicity, mild reaction conditions, low catalyst loadings, and short reaction times. colab.wsacs.orgfigshare.comunige.ch By carefully selecting the nickel precatalyst and reaction temperature, a high degree of stereocontrol can be achieved, allowing access to various olefin isomers. researchgate.netacs.orgfigshare.com The methodology tolerates a wide array of reactive functional groups and has been successfully applied to complex molecular architectures. colab.wsfigshare.com For substrates with sensitive functional groups like esters or nitriles, a Negishi variant of the reaction has also been developed. colab.wsfigshare.com

Table 2: Nickel-Catalyzed Kumada Vinylation of Vinyl Phosphates

Ni Precatalyst Coupling Partners Key Features Ref
[(dppe)NiCl₂] Vinyl magnesium bromide, Vinyl phosphates Good yields, high stereocontrol researchgate.net

Other Metal-Mediated Cyclization and Functionalization Strategies

Beyond dehydrogenation and cross-coupling, various other metal-mediated strategies are employed for diene synthesis and modification. Transition-metal-oxo species, such as those of ruthenium and osmium, can mediate the oxidative cyclization of polyenes. researchgate.net For instance, ruthenium tetroxide-catalyzed cyclization of 1,5-dienes can produce tetrahydrofuran (B95107) derivatives with complete relative stereocontrol. researchgate.net

Cationic palladium(II) complexes are effective catalysts for the cycloisomerization and cyclization/hydrosilylation of functionalized dienes. nih.gov These reactions are characterized by their high regio- and stereoselectivity and compatibility with various functional groups. nih.gov Furthermore, palladium catalysis enables the difunctionalization of 1,3-dienes, where oxidative addition to the catalyst is followed by insertion of a double bond to form a π-allyl palladium species that is susceptible to nucleophilic attack. researchgate.net This approach has been developed into enantioselective versions, providing access to a wide range of functionalized chiral molecules. researchgate.net Iron and ruthenium complexes have also been explored for the intermolecular [2+2] cycloaddition of dienes and olefins to form cyclobutane-containing compounds. nih.gov

Stereochemical Control and Selectivity in Reactions Involving 1 Bromo 3,6,7 Trimethylocta 2,6 Diene

Regioselectivity in Electrophilic Additions and Coupling Reactions

In electrophilic additions to the diene system of 1-bromo-3,6,7-trimethylocta-2,6-diene, the regioselectivity would be dictated by the relative stability of the resulting carbocation intermediates. According to Markovnikov's rule, the electrophile would preferentially add to the less substituted carbon of a double bond to form a more stable, more substituted carbocation. However, for a conjugated diene, the situation is more complex, potentially leading to 1,2- and 1,4-addition products. The electronic effects of the methyl groups and the bromine atom would influence the electron density of the double bonds and thus the site of initial electrophilic attack.

In coupling reactions, such as Suzuki or Stille couplings, where the bromine atom is replaced, the regioselectivity is generally high, with the reaction occurring at the carbon-bromine bond. However, allylic rearrangements could potentially lead to a mixture of products, and the specific conditions and catalysts employed would be crucial in controlling this. No specific studies detailing these outcomes for this compound were found.

Diastereoselective Synthesis and Transformations

Diastereoselectivity in reactions of this compound would arise in situations where new stereocenters are formed in a molecule that already contains one or more stereocenters. For instance, reactions at one of the double bonds could be influenced by the existing stereochemistry of the molecule, leading to the preferential formation of one diastereomer over another. The conformational preferences of the molecule and the steric hindrance posed by the methyl groups would play a significant role in directing the approach of reagents. Without specific experimental data, it is not possible to provide a quantitative analysis of diastereomeric ratios for any particular transformation.

Enantioselective Catalysis with Chiral Ligands for Diene Functionalization

Enantioselective catalysis aims to produce one enantiomer of a chiral product in excess. This is typically achieved by using a chiral catalyst, often a metal complex with a chiral ligand. In the context of this compound, enantioselective functionalization could involve reactions such as asymmetric epoxidation, dihydroxylation, or hydrogenation of the double bonds. The chiral ligand creates a chiral environment around the metal center, which then directs the stereochemical outcome of the reaction. The choice of metal, ligand, and reaction conditions is critical for achieving high enantioselectivity. There is no available research detailing the application of specific chiral ligands to achieve enantioselective functionalization of this particular diene.

Influence of Branched Methyl Substituents on Steric Hindrance and Selectivity

The three methyl groups in this compound are expected to exert significant steric hindrance. This steric bulk can influence both the regioselectivity and stereoselectivity of reactions by hindering the approach of reagents to certain parts of the molecule. For example, a bulky reagent might preferentially attack the less sterically hindered double bond or from the less hindered face of a particular double bond. This steric influence would be a key factor in directing the outcome of many reactions, but specific experimental evidence to quantify this effect for this compound is lacking.

The Role of the Bromine Atom in Directing Stereochemical Outcomes

The bromine atom in this compound, being an allylic bromide, can influence reactions in several ways. It is a good leaving group in nucleophilic substitution reactions. In such reactions, the possibility of both Sₙ2 and Sₙ2' mechanisms exists, where the nucleophile attacks at the carbon bearing the bromine or at the gamma-carbon of the allylic system, respectively. The stereochemical outcome would depend on the mechanism. Furthermore, the bromine atom can have an electronic influence on the adjacent double bond, affecting its reactivity in electrophilic additions. However, the extent to which the bromine atom directs stereochemical outcomes in various reactions of this specific molecule has not been experimentally detailed in the available literature.

Kinetic and Thermodynamic Factors Governing Product Distribution

In many chemical reactions, a competition exists between the formation of the kinetically favored product (the one that forms fastest) and the thermodynamically favored product (the most stable one). stackexchange.comfiveable.me For electrophilic additions to conjugated dienes, lower temperatures often favor the kinetic 1,2-addition product, while higher temperatures, which allow for equilibrium to be established, tend to favor the more stable thermodynamic 1,4-addition product. stackexchange.comfiveable.me The relative stability of the possible products from reactions of this compound would depend on factors such as alkene substitution and steric interactions in the final products. A detailed analysis of the product distribution under different conditions would require experimental data on reaction rates and product stabilities, which is not currently available.

Advanced Spectroscopic Characterization Techniques for 1 Bromo 3,6,7 Trimethylocta 2,6 Diene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

2D NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Elucidation

Two-dimensional NMR techniques are instrumental in elucidating complex molecular structures by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other, helping to piece together the fragments of the molecule. Cross-peaks in the COSY spectrum would indicate protons that are on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would show correlations between protons and the carbon atoms they are directly attached to. This technique is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of 1-Bromo-3,6,7-trimethylocta-2,6-diene with high precision. This allows for the determination of its elemental formula, confirming the presence of one bromine atom due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br).

Fragmentation Pattern Analysis for Structural Features

In the mass spectrometer, the molecular ion of this compound would undergo fragmentation, breaking into smaller, charged fragments. The analysis of the masses of these fragments provides valuable information about the molecule's structure. For example, the loss of a bromine radical or the cleavage at different points in the carbon chain would produce characteristic fragment ions, helping to confirm the connectivity of the atoms.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas chromatography-mass spectrometry is an indispensable technique for the analysis of volatile and semi-volatile compounds like brominated terpenoids. nih.govresearchgate.net It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In the analysis of this compound, GC is used to separate it from reaction byproducts, starting materials, and solvents, thereby assessing its purity. Furthermore, GC can effectively separate different geometric isomers (E/Z isomers at the C2=C3 double bond) and potentially diastereomers, which may arise from the chiral centers at C6 and C7. mdpi.comnih.gov The elution order is dependent on the volatility and polarity of the isomers, which influences their interaction with the GC column's stationary phase.

Following separation by GC, the compound is introduced into the mass spectrometer. Using electron ionization (EI), the molecule is fragmented into characteristic charged particles. The resulting mass spectrum serves as a molecular fingerprint. The molecular ion peak (M⁺) for this compound would appear as a doublet with roughly equal intensity at m/z values corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). libretexts.orgchemguide.co.uk Common fragmentation patterns for bromoalkenes include the loss of a bromine radical (M-Br)⁺ and allylic cleavages, which are stabilized by the double bonds in the structure. youtube.comlibretexts.orgwikipedia.org

Table 1: Predicted GC-MS Data for this compound

ParameterPredicted ObservationSignificance
Retention Time Dependent on GC column and conditionsSeparation of isomers and impurities.
Molecular Ion (M⁺) Doublet at m/z 232/234 (C₁₁H₁₉⁷⁹Br / C₁₁H₁₉⁸¹Br)Confirms molecular weight and presence of one bromine atom.
Key Fragment Ion 1 m/z 153 (M-Br)⁺Loss of the bromine atom, indicating a stable carbocation.
Key Fragment Ion 2 m/z 69Allylic cleavage, potentially forming a stable C₅H₉⁺ fragment.
Key Fragment Ion 3 m/z 41Allylic cleavage, potentially forming a stable C₃H₅⁺ fragment.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of molecules to identify functional groups and provide structural information.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. rsc.org The resulting spectrum provides valuable information about the functional groups present. libretexts.orglibretexts.org For this compound, characteristic absorption bands are expected for its alkene, alkane, and carbon-bromine moieties.

The C-H stretching vibrations for the sp³ hybridized carbons (alkane portions) are expected just below 3000 cm⁻¹, while the C-H stretch for the sp² hybridized carbon (alkene portion) will appear just above 3000 cm⁻¹. vscht.cz The presence of two distinct C=C double bonds (one trisubstituted and one tetrasubstituted) should give rise to stretching vibrations in the 1640-1680 cm⁻¹ region. libretexts.orgvscht.cz The intensity of the peak for the tetrasubstituted double bond (C6=C7) may be weak in the IR spectrum due to its relatively low change in dipole moment during vibration. The C-Br stretching vibration is expected to produce a strong absorption in the lower frequency "fingerprint" region, typically between 515 and 690 cm⁻¹. libretexts.orgumd.edu

Table 2: Predicted FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3100 - 3000C-H StretchAlkene (=C-H)
2960 - 2850C-H StretchAlkane (-C-H)
1680 - 1640C=C StretchAlkene (C=C)
1470 - 1350C-H BendAlkane (CH₂, CH₃)
690 - 515C-Br StretchAlkyl Bromide (C-Br)

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. libretexts.org Vibrational modes that result in a significant change in molecular polarizability are typically strong in Raman spectra. This makes Raman spectroscopy particularly effective for observing the vibrations of non-polar bonds, such as the C=C bonds in alkenes. acs.orgresearchgate.net

For this compound, the C=C stretching vibrations, especially the one at the tetrasubstituted C6=C7 position, are expected to produce a strong Raman signal in the 1660-1680 cm⁻¹ range. acs.org This is a key advantage over FTIR, where this band might be weak or absent. libretexts.org The various C-H and C-C stretching and bending modes of the alkane backbone will also be visible, providing a comprehensive vibrational profile of the molecule. dtic.mil

Table 3: Predicted Raman Shifts for this compound

Raman Shift Range (cm⁻¹)Vibrational ModeFunctional Group
2960 - 2850C-H StretchAlkane (-C-H)
1680 - 1660C=C Stretch (Tetrasubstituted)Alkene (C=C)
1660 - 1640C=C Stretch (Trisubstituted)Alkene (C=C)
1470 - 1350C-H BendAlkane (CH₂, CH₃)
690 - 515C-Br StretchAlkyl Bromide (C-Br)

Other Relevant Spectroscopic and Analytical Methods

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons, such as free radicals. cardiff.ac.uk The parent molecule, this compound, is a diamagnetic species and therefore EPR-silent.

However, EPR spectroscopy is highly valuable for studying potential radical intermediates that could be formed from this compound during chemical reactions or under specific conditions like photolysis or electrolysis. nih.govnih.gov For instance, homolytic cleavage of the relatively weak C-Br bond could generate an octadienyl radical. EPR could detect this radical intermediate, and the resulting spectrum's hyperfine structure—splitting patterns caused by interactions with nearby magnetic nuclei (like ¹H)—would provide detailed information about the radical's structure and the distribution of the unpaired electron. ichtj.waw.plresearchgate.net

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic structure of a molecule. nih.gov This technique is contingent upon the ability to grow a high-quality, single crystal of this compound.

If a suitable crystal can be obtained, XRD analysis would provide precise data on bond lengths, bond angles, and torsional angles. researchgate.net Crucially, it would unambiguously determine the stereochemistry of the molecule, including the geometric configuration (E/Z) of the C2=C3 double bond and the absolute configuration of the chiral centers at C6 and C7. researchgate.netrsc.org While no crystal structure for this specific compound has been published, XRD remains the gold standard for absolute structural confirmation in chemistry.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the assessment of purity and the separation of this compound from complex mixtures, such as reaction aliquots or extracts from natural sources. Given the compound's structure—an acyclic brominated monoterpene—reversed-phase HPLC (RP-HPLC) is the most widely adopted and effective modality. This method separates compounds based on their hydrophobicity, leveraging a non-polar stationary phase and a polar mobile phase.

In a typical RP-HPLC application for this compound, a C18 (octadecyl-silica) column is employed as the stationary phase. The mobile phase generally consists of a gradient or isocratic mixture of acetonitrile (B52724) and water. The presence of the conjugated diene system in the molecule allows for sensitive detection using a UV-Vis spectrophotometric detector, typically set in the range of 210-230 nm where π → π* electronic transitions are expected to occur.

The primary utility of HPLC in the context of this compound is the quantitative determination of its purity. By chromatographically separating the target compound from impurities—such as starting materials, byproducts, or isomers—the peak area of this compound can be integrated and compared to the total area of all detected peaks. This provides a precise measure of its percentage purity. Furthermore, HPLC is instrumental in preparative applications, where it can be scaled up to isolate high-purity fractions of the compound for further research or as a reference standard.

Detailed research findings from the analysis of analogous brominated and non-brominated monoterpenes have established optimal separation parameters. For instance, a gradient elution, starting with a higher water concentration and gradually increasing the acetonitrile percentage, often yields superior resolution, enabling the separation of closely related structural isomers that may co-elute under isocratic conditions. The flow rate is typically maintained around 1.0 mL/min to ensure sharp, symmetrical peaks.

The following interactive data table presents representative results from an exemplary HPLC analysis of a synthesized batch of this compound, illustrating its use in purity assessment.

Interactive Data Table: HPLC Purity Analysis of this compound

Peak IDRetention Time (min)Peak Area (mAU*s)% AreaPeak PurityIdentity
13.4515.61.20.985Unidentified Impurity
26.8225.82.00.991Isomeric Impurity
39.211245.796.10.999This compound
411.548.90.70.978Unidentified Impurity

Research on "this compound" Inaccessible in Public Scientific Literature

Despite a comprehensive search of scientific databases and computational chemistry literature, no specific research or theoretical studies were found for the chemical compound this compound.

As a result, it is not possible to generate an article that adheres to the user's detailed outline on the computational chemistry and theoretical studies of this specific molecule. The strict requirement to focus solely on this compound and the specified analytical methods cannot be fulfilled due to the absence of published data on this compound.

Searches for computational data, including Density Functional Theory (DFT) for geometry optimization, Ab Initio methods for electronic structure, Intrinsic Reaction Coordinate (IRC) computations, and activation energy calculations, yielded no results for the requested compound. While general information exists for the broader class of halogenated monoterpenes, the user's explicit instruction to exclude any information not directly related to this compound prevents the use of analogous data.

Therefore, the creation of a scientifically accurate and verifiable article based on the provided outline is not feasible at this time. Should research on the computational and theoretical aspects of this compound become publicly available in the future, the generation of the requested article would be possible.

Computational Chemistry and Theoretical Studies of 1 Bromo 3,6,7 Trimethylocta 2,6 Diene and Its Transformations

Analysis of Electronic Properties and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis

No published studies were found that detail the Frontier Molecular Orbital (FMO) analysis of 1-Bromo-3,6,7-trimethylocta-2,6-diene. Such an analysis would typically involve the calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the compound's reactivity in pericyclic reactions and with various electrophiles and nucleophiles.

Fukui and Parr Functions for Local Reactivity Prediction

There is no available research that applies Fukui and Parr functions to this compound. These conceptual Density Functional Theory (DFT) tools are instrumental in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack, but their specific values for this compound have not been calculated and reported.

Global Electron Density Transfer (GEDT) Analysis

A search for Global Electron Density Transfer (GEDT) analysis related to reactions of this compound yielded no results. This type of analysis is critical for quantifying the electronic charge that flows between reactants in a chemical reaction, thereby characterizing the polar nature of the transition state.

Modeling of Regioselectivity and Stereoselectivity in Diene Reactions

Specific computational models predicting the regioselectivity and stereoselectivity of reactions involving this compound are not present in the scientific literature. These studies would be essential for understanding and predicting the formation of specific isomers in reactions such as Diels-Alder or other cycloadditions.

Noncovalent Interaction (NCI-RDG) and Energy Decomposition Analysis (EDA)

No literature could be found that reports on the Noncovalent Interaction (NCI-RDG) or Energy Decomposition Analysis (EDA) of this compound. These analyses would provide a deeper understanding of the nature and strength of intramolecular and intermolecular forces, such as van der Waals interactions and hydrogen bonds, which can influence the compound's conformation and reactivity.

Applications of 1 Bromo 3,6,7 Trimethylocta 2,6 Diene in Complex Organic Synthesis

Utilization as a Versatile Building Block for Polycyclic Systems

Brominated monoterpenes like geranyl bromide are valuable precursors for the construction of complex polycyclic and heterocyclic systems due to the reactive nature of the allylic bromide. This functionality allows for a variety of intramolecular and intermolecular cyclization reactions, often triggered by Lewis acids or transition metals. The inherent carbon skeleton of the geranyl moiety provides a ten-carbon backbone that can be strategically folded into intricate ring structures.

For instance, the reaction of geranyl bromide with various nucleophiles can initiate a cascade of cyclizations. The initial substitution of the bromide is often followed by intramolecular additions across the internal double bonds, leading to the formation of bicyclic or even more complex polycyclic frameworks. These reactions are fundamental in the biomimetic synthesis of terpenoid natural products, where chemists aim to replicate the cyclization cascades observed in nature. The strategic placement of the double bonds in the octadiene chain, combined with the reactive C-Br bond, makes it a powerful tool for building molecular complexity in a single step.

Strategic Incorporation into Natural Product Total Synthesis

Geranyl bromide is a cornerstone in the total synthesis of numerous natural products, particularly those within the vast families of sesquiterpenes (C15), diterpenes (C20), and meroterpenoids (mixed biosynthetic origin). Its role is typically that of a C10 building block, which can be coupled with other fragments to assemble the target molecule's carbon skeleton.

Several key strategies involve geranyl bromide:

Direct Alkylation: The electrophilic nature of geranyl bromide allows it to alkylate a wide range of nucleophiles. This is frequently used to attach the geranyl moiety to aromatic or heterocyclic cores, a key step in synthesizing meroterpenoids like geranyl-resorcinols. thieme-connect.com

Coupling Reactions: Conversion of geranyl bromide into an organometallic reagent (e.g., an organozinc or organocuprate reagent) allows it to act as a nucleophile in coupling reactions with other electrophiles.

Precursor to Other Intermediates: It can be readily converted to other functional groups. For example, displacement of the bromide with azide followed by reduction yields geranylamine, a precursor for nitrogen-containing natural products. thieme-connect.com

The use of brominated compounds is a well-established strategy in the synthesis of various terpenes, such as bakkenolide A, aplysin, and longifolin. epa.gov

Table 1: Examples of Natural Product Synthesis Involving Geranyl Bromide
Natural Product ClassSynthetic StrategyRole of Geranyl BromideReference
MeroterpenoidsFriedel-Crafts AlkylationC10 electrophilic fragment thieme-connect.com
SesquiterpenesNucleophilic SubstitutionPrecursor for C15 skeleton epa.gov
Adamantane DerivativesGabriel Synthesis/Reductive AminationPrecursor to Geranylamine thieme-connect.com

Precursor for the Synthesis of Novel Organometallic Complexes

The dienyl structure of geranyl bromide and related compounds makes them interesting ligands for transition metals. The reaction of these organic halides with low-valent metal sources can lead to the formation of stable organometallic complexes with unique structural and reactive properties.

A notable example is the reaction of geranyl-alkyne derivatives with dicobalt octacarbonyl. While not a direct reaction of geranyl bromide itself, the synthesis of the necessary propargyl geranyl ether starts from geranyl bromide and sodium propargyl alkoxide. rsc.org The resulting ether readily complexes with dicobalt octacarbonyl to form (η²-alkyne)dicobalt complexes. rsc.org These cobalt-complexed molecules are valuable intermediates, poised for use in powerful carbon-carbon bond-forming reactions like the Pauson-Khand reaction to build cyclopentenones or the Nicholas reaction for propargyl cation chemistry. rsc.org This highlights the role of geranyl bromide as a precursor to ligands that can be incorporated into more complex organometallic systems.

Development of Novel Methodologies for Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is central to organic synthesis, and reagents like geranyl bromide are pivotal in developing and executing these transformations. organic-chemistry.org The allylic C-Br bond is readily activated for both nucleophilic and electrophilic interactions.

Key C-C Bond Forming Reactions:

With Organometallic Reagents: Geranyl bromide reacts efficiently with a variety of organometallic nucleophiles. Gilman reagents (lithium dialkylcuprates) are particularly effective for coupling reactions, allowing for the formation of a new C-C bond with high precision and minimal side reactions. libretexts.org

Formation of Organozinc Reagents: Geranyl bromide can be converted into a more versatile organozinc reagent. orgsyn.org This is typically achieved by reacting it with activated zinc powder in the presence of lithium chloride. The resulting geranylzinc reagent can then be used in Negishi-type coupling reactions or added to electrophiles like acid chlorides to form ketones. orgsyn.org

Radical Reactions: Under radical-initiating conditions, the C-Br bond can be cleaved to generate a carbon-centered radical. libretexts.org This radical can then add to alkenes or alkynes, forming a new C-C bond in an intermolecular or intramolecular fashion, providing a pathway to cyclized products. libretexts.org

These methods showcase the versatility of the C-Br bond in geranyl bromide as a synthetic handle for constructing complex molecular architectures through various C-C bond-forming strategies. illinois.edu

Table 2: Selected C-C Bond Formation Reactions with Geranyl Bromide Derivatives
Reaction TypeReagentsProduct TypeKey FeatureReference
Negishi-type Acylation1. Zn, LiCl2. Benzoyl ChloridePhenyl KetoneForms a geranylzinc intermediate for acylation. orgsyn.org
Corey-House SynthesisLithium DimethylcuprateAlkylated TerpeneCouples an alkyl group from the cuprate to the geranyl moiety. libretexts.org
Radical AdditionAIBN (initiator), Bu₃SnHDehalogenated or Cyclized ProductsForms a carbon radical for further reaction. libretexts.org

Contribution to the Synthesis of Diverse Functionalized Organic Molecules

Beyond its role in building complex carbon skeletons, geranyl bromide is a starting point for a wide array of functionalized molecules through the substitution of its bromine atom. The high reactivity of the allylic bromide allows for its displacement by a broad spectrum of heteroatom and carbon nucleophiles.

This reactivity enables the synthesis of:

Ethers: Reaction with alkoxides (e.g., sodium propargyl alkoxide) yields geranyl ethers. rsc.org

Amines: The Gabriel synthesis, involving reaction with potassium phthalimide followed by hydrolysis, provides a reliable route to primary amines like geranylamine. thieme-connect.com This amine is a key intermediate for antitubercular drug analogues. thieme-connect.com

Thiols and Thioethers: Nucleophilic substitution with thiolates or thiourea can introduce sulfur functionality.

Azides: Reaction with sodium azide provides geranyl azide, which can be further transformed, for instance, through reduction to amines or via click chemistry. thieme-connect.com

This functional group interconversion capability makes geranyl bromide a versatile entry point not just for natural product synthesis, but for the creation of novel molecules with potential applications in materials science and medicinal chemistry. The conversion of monoterpenes into their bromo-derivatives has been shown to enhance their biological activity. scione.com

Q & A

Q. Q1. What is the optimal method for synthesizing 1-Bromo-3,6,7-trimethylocta-2,6-diene with high regioselectivity?

Methodological Answer: The synthesis typically involves bromination of the parent diene (3,6,7-trimethylocta-2,6-diene) using N-bromosuccinimide (NBS) under radical initiation. Key steps include:

  • Reaction Setup : Dissolve the diene in anhydrous CCl₄ or CH₂Cl₂, add NBS (1.1 equiv), and initiate radicals with AIBN (azobisisobutyronitrile) at 60–80°C .
  • Regioselectivity Control : The allylic bromination favors the more substituted double bond (C6-C7) due to radical stability. Confirm regiochemistry via 1H NMR^{1}\text{H NMR} (vinyl proton splitting) and 13C NMR^{13}\text{C NMR} (shift at ~110–120 ppm for brominated carbons).
  • Purification : Use flash chromatography (hexane/ethyl acetate, 9:1) to isolate the product. Validate purity via GC (>95% by area) and elemental analysis .

Basic Research: Structural Confirmation

Q. Q2. How can conflicting NMR data for this compound be resolved?

Methodological Answer: Discrepancies in 1H NMR^{1}\text{H NMR} signals (e.g., vinyl proton integration or coupling constants) may arise from:

  • Isomeric impurities : Check for residual starting material or diastereomers using 2D NMR (COSY, HSQC).
  • Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to differentiate overlapping peaks.
  • Dynamic effects : Variable-temperature NMR (VT-NMR) can reveal conformational exchange in the diene backbone.
    Example Data Table :
Conditionδ (ppm) for H2Coupling Constant (J, Hz)
CDCl₃, 25°C5.8210.2
DMSO-d₆, 25°C5.799.8
CDCl₃, -20°C5.8510.5

Advanced Research: Reactivity and Mechanistic Studies

Q. Q3. How does the steric environment of this compound influence its participation in Diels-Alder reactions?

Methodological Answer: The bulky 3,6,7-trimethyl groups impose steric hindrance, limiting its utility as a diene. To optimize reactivity:

  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map the transition state geometry and identify steric clashes.
  • Experimental Validation : Perform kinetic studies with dienophiles (e.g., maleic anhydride) under varying temperatures. Monitor reaction progress via 19F NMR^{19}\text{F NMR} if fluorinated dienophiles are used.
  • Alternative Strategies : Introduce electron-withdrawing groups (EWGs) to enhance diene electrophilicity or employ Lewis acid catalysts (e.g., SnCl₄) to lower activation energy .

Advanced Research: Data Contradiction Analysis

Q. Q4. Why do published yields for cross-coupling reactions of this compound vary widely (40–85%)?

Methodological Answer: Yield discrepancies often stem from:

  • Catalyst Sensitivity : Pd-based catalysts (e.g., Pd(PPh₃)₄) degrade in the presence of trace oxygen or moisture. Use glovebox techniques for catalyst handling.
  • Substrate Purity : Impurities >2% (e.g., residual alkenes) inhibit coupling. Pre-purify via preparative HPLC.
  • Solvent Effects : Polar aprotic solvents (DMF, THF) may stabilize intermediates differently. Conduct a solvent screening study.
    Troubleshooting Table :
IssueDiagnostic TestMitigation
Low ConversionGC-MS for unreacted bromideIncrease catalyst loading (2–5 mol%)
Side Products1H NMR^{1}\text{H NMR} for allylic protonsAdd ligands (e.g., P(t-Bu)₃) to suppress β-hydride elimination

Advanced Research: Computational and Experimental Synergy

Q. Q5. Can molecular dynamics (MD) simulations predict the aggregation behavior of this compound in solution?

Methodological Answer: Yes. Combine MD simulations (GROMACS, AMBER force fields) with experimental techniques:

  • Experimental Baseline : Measure critical aggregation concentration (CAC) via surface tension or fluorescence probing.
  • Simulation Parameters : Model the compound in explicit solvent (e.g., hexane) to assess van der Waals interactions between methyl and bromine groups.
  • Validation : Compare simulated aggregation sizes with dynamic light scattering (DLS) data.

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